molecular formula C18H39NO2 B8766531 Stearic acid, ammonium salt

Stearic acid, ammonium salt

Cat. No.: B8766531
M. Wt: 301.5 g/mol
InChI Key: JPNZKPRONVOMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salts and esters of the 18-carbon saturated, monocarboxylic acid--stearic acid.

Properties

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

IUPAC Name

azane;octadecanoic acid

InChI

InChI=1S/C18H36O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);1H3

InChI Key

JPNZKPRONVOMLL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.N

physical_description

Liquid
White to yellow powder or wax-like substance;  Stearates are salts of octadecanoic acid;  [ACGIH]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The uncured phenolic resin, dicyandiamide, acrylic resin, ammonia and stearic acid were blended and then warmed to 140° F to form an ammonia stearate soap. The mixture then was prefrothed by mixing, cellosize was added, and the blend was again frothed by mixing. The treated fibers were added and the blend was again frothed by mixing.
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acrylic resin
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Synthesis routes and methods II

Procedure details

The uncured phenolic resin, urea, polyvinyl chloride latex, ammonia and stearic acid were blended and then warmed to 110°-120° F to form an ammonia stearate soap. The mixture then was prefrothed by mixing, cellosize was added, and the blend was again frothed by mixing. The treated fibers were added and the blend was again frothed by mixing.
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polyvinyl chloride
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Synthesis routes and methods III

Procedure details

Separately, in a 200-ml capacity beaker, 1.32 g of granular stearic acid was added to 100 ml of water, and the mixture was heated at 80° C. on a heater under agitation by a glass rod to melt stearic acid. Then, 0.55 ml of aqueous ammonia having a concentration of 2.102 moles/l was added and the mixture was violently agitated to completely emulsify stearic acid and form an ammonia stearate soap suspension [III].
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1.32 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stearic acid, ammonium salt
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Stearic acid, ammonium salt
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Stearic acid, ammonium salt
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Stearic acid, ammonium salt
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Stearic acid, ammonium salt
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Stearic acid, ammonium salt

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